TI(Bzac)2-Br2

Description

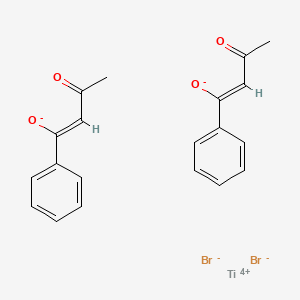

Titanium(IV) bis(benzoylacetonato) dibromide (Ti(Bzac)₂-Br₂) is a titanium(IV) complex featuring two bidentate benzoylacetonato (Bzac) ligands and two bromide ions. The Bzac ligand, a β-diketonate, provides strong chelation to the Ti(IV) center, stabilizing the complex and influencing its reactivity and biological activity. These complexes exhibit enhanced cytotoxicity against cisplatin-resistant cancer cells and lower systemic toxicity compared to platinum-based drugs, positioning Ti(Bzac)₂-Br₂ as a candidate for further exploration in oncology .

Properties

CAS No. |

66749-01-7 |

|---|---|

Molecular Formula |

C20H18Br2O4Ti |

Molecular Weight |

530 g/mol |

IUPAC Name |

(Z)-3-oxo-1-phenylbut-1-en-1-olate;titanium(4+);dibromide |

InChI |

InChI=1S/2C10H10O2.2BrH.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*2-7,12H,1H3;2*1H;/q;;;;+4/p-4/b2*10-7-;;; |

InChI Key |

CADZKMHREKJMKR-JPFZJSEDSA-J |

SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4].[Br-].[Br-] |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Ti+4].[Br-].[Br-] |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4].[Br-].[Br-] |

Synonyms |

dibromobis(1-phenyl-1,3-butanedionato)titanium (IV) Ti-BZAC-Br2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

A. Ti(Bzac)₂Cl₂ vs. Ti(Bzac)₂-Br₂

- Ligand Effects: Replacing chloride with bromide alters the complex’s electronic and steric properties. Bromide’s larger ionic radius (1.96 Å vs.

- Hydrolytic Stability : Chloride ligands in Ti(Bzac)₂Cl₂ are prone to hydrolysis, forming inactive polynuclear species. Bromide’s weaker electronegativity may slow hydrolysis, improving stability, though this remains untested for Ti(Bzac)₂-Br₂ .

- Cytotoxicity : Ti(Bzac)₂Cl₂ demonstrated superior activity against Walker256 tumors in rats compared to cisplatin, with lower toxicity. Bromide’s larger size might further modulate DNA-binding kinetics or reactive oxygen species (ROS) generation, though mechanistic studies are needed .

B. Budotitane ([Ti(Bzac)₂(OEt)₂]) vs. Ti(Bzac)₂-Br₂

- Ligand Type : Budotitane’s ethoxy (OEt⁻) ligands are stronger field ligands than bromide, leading to a more stable coordination sphere. However, ethoxy groups hydrolyze rapidly in aqueous media, limiting budotitane’s clinical utility .

- Anticancer Spectrum : Budotitane exhibited a broader anticancer spectrum than cisplatin but failed clinical trials due to hydrolysis. Ti(Bzac)₂-Br₂’s bromide ligands might offer a compromise between stability and reactivity, though solubility challenges (common in Bzac-based complexes) could persist .

C. Titanocene Dichloride (Cp₂TiCl₂) vs. Ti(Bzac)₂-Br₂

- Ligand Architecture: Titanocene’s cyclopentadienyl (Cp) ligands are less hydrolytically stable than Bzac. Cp₂TiCl₂’s rapid hydrolysis in vivo resulted in poor efficacy, whereas Bzac ligands in Ti(Bzac)₂-Br₂ may confer greater stability .

- Mechanistic Differences: Titanocene acts via DNA intercalation, while Bzac complexes like Ti(Bzac)₂Cl₂ are hypothesized to induce apoptosis through mitochondrial pathways. Bromide’s role in Ti(Bzac)₂-Br₂’s mechanism remains speculative .

Hydrolytic Stability and Pharmacokinetics

- Phenolato Ligand Complexes (e.g., LTi): Phenolato ligands in complexes like LTi provide exceptional hydrolytic stability (stable for weeks in 10% D₂O) but suffer from low solubility. Ti(Bzac)₂-Br₂’s Bzac ligands likely offer moderate stability between phenolato and aliphatic ligands .

- Solubility : Bzac-based complexes generally exhibit poor aqueous solubility, necessitating formulations with organic co-solvents. Bromide’s lipophilicity may exacerbate this issue compared to chloride or ethoxy derivatives .

Cytotoxicity and Resistance Profiles

- Cisplatin-Resistant Cells : Budotitane and Ti(Bzac)₂Cl₂ showed efficacy against cisplatin-resistant lines, suggesting Ti(Bzac)₂-Br₂ may share this trait. Bromide’s bulk could enhance interaction with resistant cell membranes or efflux pumps .

- In Vivo Performance: Ti(Bzac)₂Cl₂’s low toxicity in rats contrasts with budotitane’s clinical failure due to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.